27-Hydroxycholesterol

Overview

Description

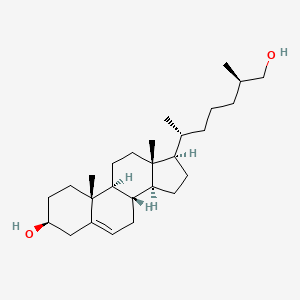

27-Hydroxycholesterol (27-HC) is an endogenous oxysterol with multiple biological functions, including activity as a selective estrogen receptor modulator (SERM) and as an agonist of the liver X receptor (LXR) . It is a metabolite of cholesterol that is produced by the enzyme CYP27A1 .

Synthesis Analysis

This compound is synthesized from cholesterol by the action of sterol 27-hydroxylase in the liver . It is an abundant oxysterol in circulation .Molecular Structure Analysis

The molecular formula of this compound is C27H46O2 . The IUPAC name is Cholest-5-ene-3β,27-diol .Chemical Reactions Analysis

This compound has been found to induce a more agonist-like receptor conformation . It has also been shown to alter DNA methylation in breast cancer cells .Physical And Chemical Properties Analysis

This compound has a molar mass of 402.663 g·mol−1 . The melting point is between 172-174 °C .Scientific Research Applications

Regulation in Lipid Homeostasis

27-Hydroxycholesterol (27-HC) has significant roles in lipid regulation. It inhibits Sterol Regulatory Element‐Binding Protein 1 activation, impacting hepatic lipid accumulation in mice. This suggests its potential in managing conditions like hepatic steatosis (Li et al., 2018).

Breast Cancer Research

Several studies highlight the impact of 27-HC in breast cancer. It acts as an endogenous selective estrogen receptor modulator (SERM), influencing breast cancer risk and progression. Some findings indicate that higher levels of circulating 27-HC are associated with a lower risk of breast cancer in postmenopausal women (Lu et al., 2018). Another study shows that 27-HC increases Myc protein stability in breast cancer cells, contributing to cancer proliferation (Ma et al., 2016).

Role in Breast Cancer Stem Cells

27-HC has been identified as a key factor in the tumorigenicity of breast cancer stem cells. It promotes epithelial-mesenchymal transition (EMT), maintenance, and self-renewal of these cells, thus facilitating tumor initiation (Luo et al., 2022).

Impact on Cognitive Function

27-HC also has implications in neurology, particularly in cognitive functions. A study found that reducing 27-HC levels during intervention improved cognition, particularly memory, in older individuals at risk of dementia (Sandebring-Matton et al., 2021).

Influence in Lung Adenocarcinoma

In the context of lung adenocarcinoma, 27-HC has been found to enhance osteoclastogenesis in the tumor microenvironment, possibly influencing bone metastasis, a major mortality factor in lung adenocarcinoma (Zhang et al., 2018).

Epigenetic Regulation in Breast Cancer

27-HC alters DNA methylation in breast cancer, suggesting its role in the development of resistant cancer cells through epigenetic changes (Vini et al., 2022).

COPD and Tissue Fibrosis

It has been observed that 27-HC production is enhanced in patients with Chronic Obstructive Pulmonary Disease (COPD), potentially playing a rolein the disease's pathogenesis and tissue fibrosis (Kikuchi et al., 2012).

Breast Cancer and Cholesterol Metabolism

27-HC, as a metabolite of cholesterol, has been linked to breast cancer, stimulating tumor growth via the estrogen receptor. This underscores the importance of cholesterol metabolism in breast cancer development (Javitt, 2015).

Selective Estrogen Receptor Modulation

27-HC has been identified as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic effects on estrogen receptor activity in various tissues. This has significant implications for understanding its role in hormone-related cancers (Asghari et al., 2019).

Anti-inflammatory Potential

27-HC has been shown to induce inflammatory responses, which can be attenuated by drugs like diclofenac. This suggests its potential role in inflammation-related diseases and conditions (Kim et al., 2016).

Influence in Breast Cancer Clinical Response

The role of systemic 27-HC and intratumoral CYP27A1 expression in breast cancer, particularly in relation to statin treatment, has been studied. This provides insights into the potential therapeutic use of statins in breast cancer (Kimbung et al., 2017).

Impact on Lung Cancer Proliferation

27-HC has been found to promote lung cancer cell proliferation through estrogen receptor β (ERβ)-dependent pathways. This highlights its role in lung cancer progression and potential therapeutic targets (Hiramitsu et al., 2018).

Lifestyle and Dietary Influences on 27-HC

Investigations into how lifestyle, dietary, reproductive, and anthropometric factors influence circulating 27-HC levels provide valuable insights into its role in chronic disease pathways (Cornet et al., 2020).

Impact on Bone Health

27-HC has been identified as having a negative influence on bone homeostasis, potentially impacting conditions like osteoporosis (Greenhill, 2010).

Hypercholesterolemia and Compensatory Mechanisms

Increased production of 27-HC in hypercholesterolemia suggests its role as a compensatory mechanismin managing larger cholesterol pools, pointing towards potential new approaches for hypercholesterolemia management and atherosclerosis prevention (Bertolotti et al., 2012).

Role in Neurodegenerative Diseases

27-HC has been implicated in neurodegenerative diseases by inducing cytotoxicity and cholesterol metabolism disorder. It contributes to lysosomal membrane permeabilization-mediated pyroptosis in neurons, highlighting its significance in the pathogenesis of neurodegenerative conditions (Chen et al., 2019).

Promotion of Thyroid Carcinoma Aggressiveness

Research indicates that cholesterol and 27-HC can promote the aggressive behavior of thyroid carcinoma. Targeting cholesterol metabolism emerges as a novel therapeutic strategy for poor-prognosis thyroid tumors (Revilla et al., 2019).

Mechanism of Action

Target of Action

27-Hydroxycholesterol (27-HC) is an endogenous oxysterol with multiple biological functions. It acts as a selective estrogen receptor modulator (SERM), exhibiting mixed, tissue-specific agonist-antagonist activity on the estrogen receptor (ER) and as an agonist of the liver X receptor (LXR) . Its elevation from normal levels is closely associated with breast cancer .

Mode of Action

27-HC is a metabolite of cholesterol produced by the enzyme CYP27A1 . It has been shown to induce breast cancer progression via estrogen receptor alpha (ERα) and liver X receptor (LXR) and by modulating immune cells . It also induces aberrant DNA methylation changes on the promoters of a subset of genes through modulation of ERα and DNMT3B complexes .

Biochemical Pathways

27-HC activates the GSK-3β/β-catenin signaling pathway, resulting in intestinal fibrosis by inducing oxidative stress . It also regulates cholesterol homeostasis and contributes to cholesterol efflux through liver X receptor (LXR) and inhibition of de novo cholesterol synthesis through the insulin-induced proteins (INSIGs) .

Pharmacokinetics

The absorption of 27-HC by the small intestine is moderate due to its physicochemical properties, but still relevant and rapid, showing a peak 1 hour after supplementation and being almost completed 24 hours after treatment . 27-HC is a high hepatic extraction drug, possibly with an extrahepatic component contributing to the total clearance .

Result of Action

Because of its estrogenic action, 27-HC stimulates the growth of ER-positive breast cancer cells, and has been implicated in limiting the effectiveness of aromatase inhibitors in the treatment of breast cancer . It also induces aberrant DNA methylation changes on the promoters of a subset of genes, which may dictate drug responses and breast cancer development .

Action Environment

The local concentration of oxygen and metabolites in the microenvironment of breast cancer are known to influence the development of breast cancer . 27-HC, an abundant cholesterol metabolite that is elevated with hypercholesterolemia and found in atherosclerotic lesions, is a competitive antagonist of estrogen receptor action in the vasculature .

Safety and Hazards

Future Directions

Recent studies have suggested that 27-Hydroxycholesterol might be the missing link in the obesity and cancer chain . It has been found to induce aberrant DNA methylation changes on the promoters of a subset of genes through modulation of ERα and DNMT3B complexes . This may dictate drug responses and breast cancer development .

Biochemical Analysis

Biochemical Properties

27-Hydroxycholesterol is produced by the enzyme cytochrome P450 27A1 (CYP27A1) from cholesterol. It interacts with several biomolecules, including estrogen receptors (ERα and ERβ) and liver X receptors (LXRα and LXRβ). As a selective estrogen receptor modulator, this compound can act as both an agonist and antagonist depending on the tissue context . It also influences cholesterol homeostasis by activating liver X receptors, which regulate the expression of genes involved in cholesterol metabolism .

Cellular Effects

This compound affects various cell types and cellular processes. In breast cancer cells, it promotes cell proliferation by binding to estrogen receptors, particularly ERα . In prostate cancer cells, it stimulates cell proliferation and increases androgen receptor activity . Additionally, this compound has been shown to alter synaptic structure and function in neuronal cells, leading to cell death and reduced neurite outgrowth . It also induces oxidative stress and inflammation in retinal pigment epithelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates liver X receptors, leading to the regulation of cholesterol metabolism genes . It also acts as a competitive antagonist of estrogen receptor action in the vasculature, inhibiting estrogen-dependent production of nitric oxide . Furthermore, this compound can alter DNA methylation patterns in breast cancer cells, affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound levels are associated with circadian rhythms, with lower levels correlating with stronger 24-hour activity rhythms . Additionally, this compound can influence the processing of amyloid precursor protein in neuroblastoma cells, with differential effects observed over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to impair neuronal glucose uptake and reduce spatial memory in mice . In APP/PS1 transgenic mice, this compound treatment exacerbates cognitive deficits and intestinal barrier dysfunction . Additionally, dose-dependent effects on synaptic structure and function have been observed in neuronal cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from cholesterol by the enzyme CYP27A1 and can be further metabolized into bile acids . It also activates the Rap1-PI3K/AKT signaling pathway, which is involved in cell proliferation and survival . Elevated levels of this compound are associated with hypercholesterolemia and can influence cholesterol homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is transported from the circulation into the brain . In the liver, it is converted into bile acids and excreted . Macrophages have a high capacity to convert cholesterol to this compound, which is then transported in the blood to the liver .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can function as a ligand for nuclear receptors, such as liver X receptors and farnesoid X-activated receptors, which are located in the nucleus . Additionally, this compound can regulate cholesterol efflux from the vascular endothelium . Its localization within specific cellular compartments can influence its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-YSQMORBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864941 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

20380-11-4 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20380-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020380114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2NA6P5SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)